

Ametryn (CAS Number 834-12-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ametryn-acetic acid

Cat. No.: B12365213

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Ametryn (CAS Number 834-12-8). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

Ametryn is a triazine herbicide characterized as a white crystalline powder.^[1] It exhibits moderate solubility in water and is more readily soluble in various organic solvents.^{[1][2]}

Property	Value	Reference
Chemical Name	N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine	[2]
CAS Number	834-12-8	[2]
Molecular Formula	C ₉ H ₁₇ N ₅ S	
Molecular Weight	227.33 g/mol	
Appearance	White crystalline powder	
Melting Point	84-85 °C	
Boiling Point	310.44 °C (rough estimate)	
Vapor Pressure	0.365 mPa (at 20 °C)	
Water Solubility	185 mg/L (at 20 °C)	
Solubility in Organic Solvents (g/L at 20-25 °C)		
Acetone	610-620	
Methanol	510	
Toluene	470	
n-Octanol	220	
Hexane	58	
Octanol-Water Partition Coefficient (log Kow)	2.63 - 3.0	
pKa	4.1	
Density	1.1232 g/cm ³	

Toxicological Properties

Ametryn is classified as slightly toxic to humans and mammals, with moderate acute toxicity to aquatic organisms.

Mammalian and Avian Toxicity

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	508 - 1162 mg/kg	
Mouse	945 mg/kg		
Acute Dermal LD50	Rat	>3,100 mg/kg	
Rabbit	8,160 mg/kg		
Acute Inhalation LC50 (4h)	Rat	>2.2 mg/L	
Dietary LC50 (8-day)	Bobwhite quail	30,000 mg/kg	
Mallard duck	23,000 mg/kg		
Carcinogenicity	Rat, Mouse	No carcinogenic response at the highest dose tested (2000 ppm)	
Genotoxicity	Not considered to be genotoxic		

Aquatic Ecotoxicity

Endpoint	Species	Value	Reference
96-hour LC50	Rainbow trout (Oncorhynchus mykiss)	5.0 - 8.8 mg/L	
Bluegill sunfish (Lepomis macrochirus)	4.1 mg/L		
Goldfish (Carassius auratus)	14.1 mg/L		
48-hour EC50	Daphnia magna (water flea)	>15 mg/L	
72-hour EC50	Green algae (Desmodesmus subspicatus)	0.003 mg/L	

Environmental Fate

Ametryn is moderately persistent in soil, with microbial degradation being the primary dissipation pathway. Its mobility in soil is influenced by soil type, organic matter content, and pH.

Property	Value	Reference
Soil Half-life	70 - 250 days (depending on soil type and conditions)	
Soil Sorption Coefficient (Koc)	69 - 530	
Bioconcentration Factor (BCF) in fish	8.3 - 19	
Hydrolysis	Stable in slightly acidic or alkaline media; hydrolyzed in strong acidic or basic media	

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Physicochemical Properties

4.1.1. Water Solubility (OECD Guideline 105)

The water solubility of Ametryn is determined using the column elution method or the flask method.

- Principle: A saturated solution of Ametryn in water is prepared and the concentration of Ametryn in the aqueous phase is determined after reaching equilibrium.
- Apparatus: Constant temperature bath, analytical balance, appropriate glassware.
- Procedure (Flask Method):
 - An excess amount of Ametryn is added to a flask containing purified water.
 - The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).
 - The solution is centrifuged or filtered to remove undissolved particles.
 - The concentration of Ametryn in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.1.2. Octanol-Water Partition Coefficient (OECD Guideline 117 - HPLC Method)

The log K_{ow} of Ametryn is determined using reversed-phase high-performance liquid chromatography (HPLC).

- Principle: The retention time of Ametryn on a non-polar stationary phase is measured and correlated with the known log K_{ow} values of reference compounds.

- Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), and a data processing unit.
- Procedure:
 - A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of log retention time versus log Kow.
 - Ametryn is dissolved in the mobile phase and injected into the HPLC system.
 - The retention time of Ametryn is determined.
 - The log Kow of Ametryn is calculated from the calibration curve.

4.1.3. Vapor Pressure (OECD Guideline 104)

The vapor pressure of Ametryn can be determined using various methods, such as the dynamic method, static method, or the gas saturation method.

- Principle: These methods measure the pressure exerted by the vapor of Ametryn in thermodynamic equilibrium with its solid or liquid phase at a given temperature.
- Apparatus: Varies depending on the method chosen (e.g., isoteniscope, vapor pressure balance).
- Procedure (Gas Saturation Method):
 - A stream of inert gas is passed through or over a sample of Ametryn at a constant temperature.
 - The gas becomes saturated with Ametryn vapor.
 - The amount of Ametryn transported by the gas is determined by trapping and subsequent analysis (e.g., gas chromatography).
 - The vapor pressure is calculated from the amount of substance transported and the volume of gas used.

Toxicological Studies

4.2.1. Acute Oral Toxicity (OECD Guideline 401 - Note: This guideline has been deleted but its principles are still referenced)

The acute oral toxicity (LD50) of Ametryn is determined in a rodent species, typically rats.

- Principle: Groups of animals are administered a single dose of Ametryn via oral gavage. The mortality and toxic effects are observed over a fixed period.
- Animals: Young, healthy adult rats of a standard laboratory strain.
- Procedure:
 - Animals are fasted prior to dosing.
 - Ametryn, dissolved or suspended in a suitable vehicle, is administered by gavage.
 - Several dose levels are used, with a sufficient number of animals per group (e.g., 5 males and 5 females).
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - A post-mortem examination is performed on all animals.
 - The LD50 is calculated using appropriate statistical methods.

4.2.2. Fish Acute Toxicity Test (OECD Guideline 203 / EPA OCSP 850.1075)

The acute toxicity of Ametryn to fish is determined over a 96-hour exposure period.

- Principle: Fish are exposed to a range of Ametryn concentrations in a static, semi-static, or flow-through system. Mortality and sub-lethal effects are recorded.
- Test Organisms: A standardized fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Bluegill Sunfish (*Lepomis macrochirus*).
- Procedure:

- A series of test concentrations and a control are prepared in dilution water.
- Fish are randomly distributed into the test chambers.
- Observations for mortality and abnormal behavior are made at 24, 48, 72, and 96 hours.
- Water quality parameters (pH, temperature, dissolved oxygen) are monitored.
- The LC50 (the concentration lethal to 50% of the test fish) is calculated for each observation period.

Environmental Fate Studies

4.3.1. Soil Adsorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

The adsorption and desorption characteristics of Ametryn in soil are determined using a batch equilibrium method.

- Principle: A known mass of soil is equilibrated with an aqueous solution of Ametryn of a known concentration. The amount of Ametryn adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.
- Materials: Several soil types with varying organic carbon content and pH, radiolabeled or non-labeled Ametryn.
- Procedure:
 - Soil samples are weighed into centrifuge tubes.
 - A solution of Ametryn in 0.01 M CaCl₂ is added to each tube.
 - The tubes are agitated for a predetermined equilibrium time at a constant temperature.
 - The tubes are centrifuged to separate the soil and aqueous phases.
 - The concentration of Ametryn in the supernatant is analyzed.
 - The amount of Ametryn adsorbed to the soil is calculated by difference.

- For desorption, the supernatant is replaced with a fresh Ametryn-free solution, and the process is repeated.
- The adsorption (K_d) and organic carbon-normalized adsorption (K_{oc}) coefficients are calculated.

4.3.2. Ready Biodegradability (OECD Guideline 301)

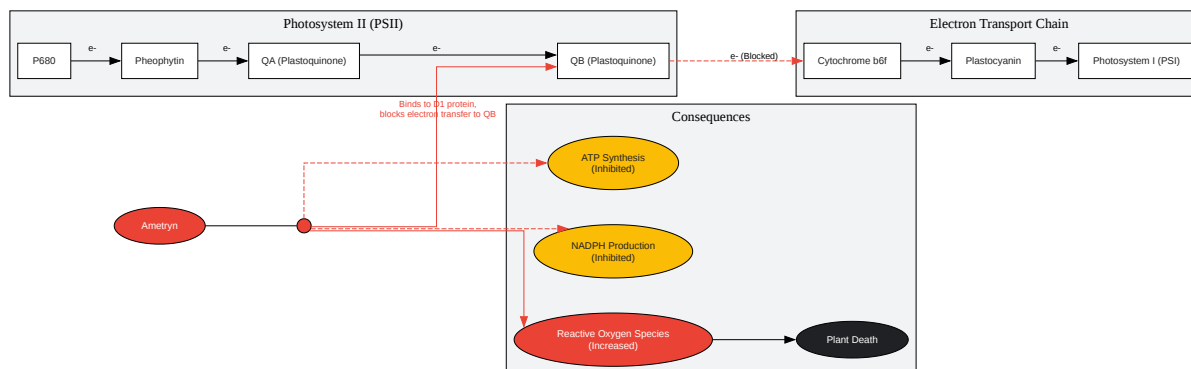
The potential for Ametryn to undergo rapid biodegradation in an aerobic aqueous medium is assessed.

- Principle: Ametryn is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO_2 evolution, or oxygen consumption.
- Apparatus: Respirometer or other suitable incubation vessels.
- Procedure (e.g., CO_2 Evolution Test):
 - A defined concentration of Ametryn is added to a mineral medium inoculated with microorganisms.
 - The mixture is incubated in the dark at a constant temperature.
 - The amount of CO_2 produced is trapped and measured over a 28-day period.
 - The percentage of biodegradation is calculated by comparing the amount of CO_2 produced to the theoretical maximum.

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

Ametryn, a triazine herbicide, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the thylakoid membranes of chloroplasts, disrupting the electron transport chain.

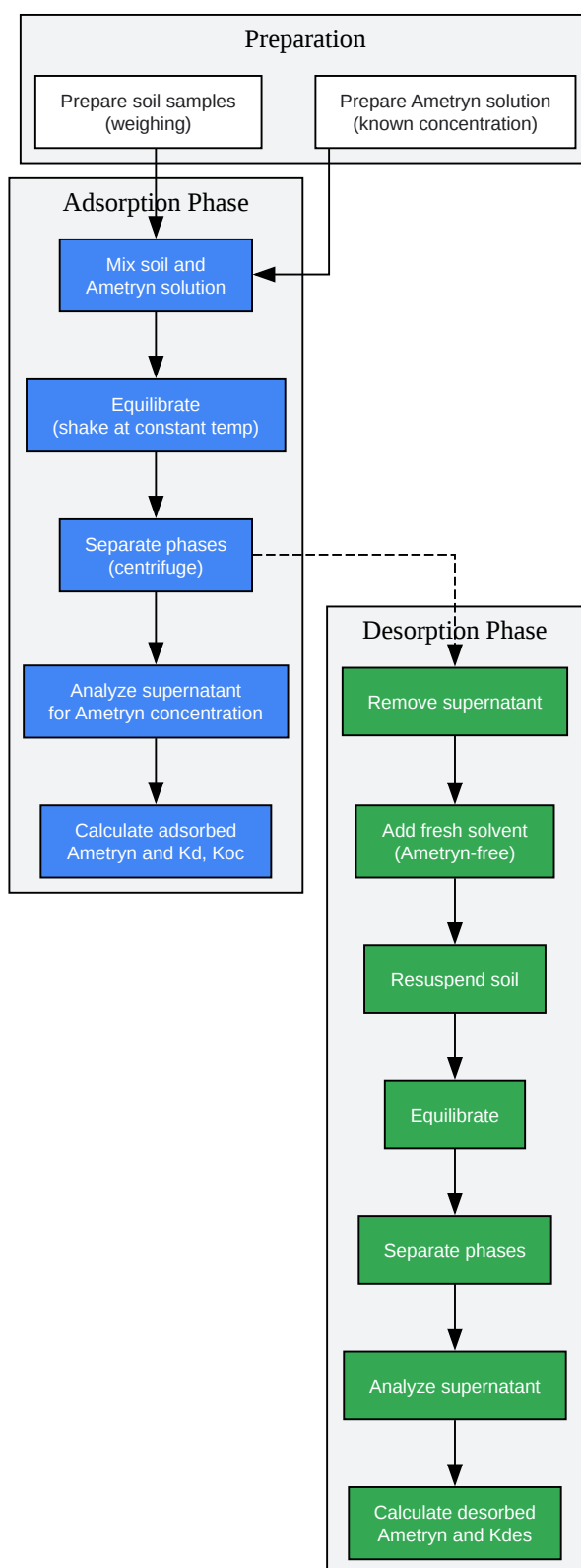


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Caption: Ametryn's mechanism of action: Inhibition of Photosystem II electron transport.

Experimental Workflow: Soil Adsorption/Desorption Study (OECD 106)

This diagram illustrates the key steps involved in determining the soil adsorption and desorption coefficients of Ametryn.

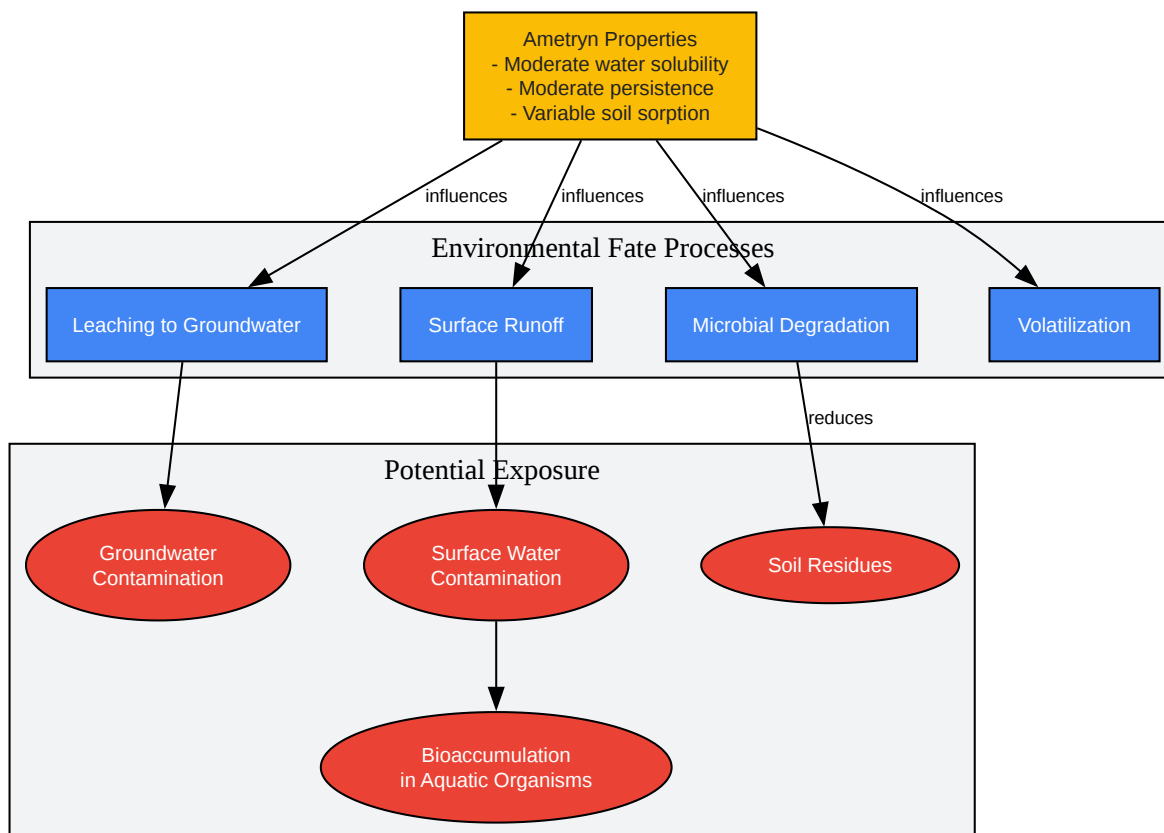


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Caption: Workflow for determining Ametryn's soil adsorption and desorption coefficients.

Logical Relationship: Environmental Fate and Exposure

This diagram illustrates the relationship between Ametryn's properties, its fate in the environment, and potential exposure pathways.



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Caption: Relationship between Ametryn's properties and its environmental fate and exposure.

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References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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